Journal Name:Chemical Communications
Journal ISSN:1359-7345
IF:4.3
Journal Website:https://pubs.rsc.org/en/journals/journalissues/cc
Year of Origin:1996
Publisher:Royal Society of Chemistry
Number of Articles Per Year:2458
Publishing Cycle:Weekly
OA or Not:Not
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04186G
An organic–inorganic hybrid ferroelectric, (C6H5CH2CH2NH3)2[HgI4], undergoes an exceptional structural phase transition near room temperature, triggered by a flip of half the organic cations and an order–disorder transition of the inorganic anions, and may be regarded as a displacive-type ferroelectric. This finding provides a new structural phase transition mechanism in molecule-based ferroelectrics.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03198E
Molecular and charge arrangements in the solid state were controlled by a new building block: a triad molecule. Owing to the appropriate flexibilities in both molecular structure and electron distribution of the triad, the apparently simple salt exhibits an unstable metallic phase, which is promising for superconducting transitions.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04148D
Tyrosine (Tyr) is a kind of amino acid that can regulate emotions and stimulate the nervous system, and it is of great importance to realize its ultrasensitive detection. A unique material of graphdiyne chelated AuNPs (GDY@AuNPs) is designed and developed to realize high-performance electrochemical sensing of Tyr. GDY promotes the absorption of Tyr via π–π interaction, and its CC strongly chelates with AuNPs for greatly improved sensitivity. GDY@AuNPs delivers a sensitivity of up to 181.2 μA mM−1 cm−2 and a wide range of 0.1–600 μM, among the best for carbon or AuNPs-based materials for the detection of Tyr. It demonstrates the accurate detection of Tyr in human sweat for potential practical applications.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04351G
An aminoquinolate diarylboron (AQDAB) and tetrabutylammonium iodide (TBAI) co-catalyzed photoredox process for N-functionalization of NH-sulfoximines/sulfonimidamides has been successfully developed. This protocol can afford the corresponding N-sulfenylated and N-phosphonylated products in good to excellent yields under conditions without metallic (photo)catalysts, external oxidants, or acidic/basic additives. A wide range of functional groups are tolerated, and the N-phosphonylated products of NH-sulfonimidamides have been reported for the first time.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03066K
The photoluminescence properties (PL) of Eu3+ hosted in the hydroxide layers of layered double hydroxides (LDHs) enables calibrationless quantification of anions in the interlayers. The concept is demonstrated during the nitrate-to-carbonate ion exchange in Zn2+/Al3+/Eu3+ LDHs and can be implemented as a remote optical sensor to detect intrusion of anions such as Cl− or CO32−.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03735E
Covalent organic frameworks (COFs) are a prominent class of organic materials constructed from versatile building blocks via reversible reactions. The quality of imine-linked COFs can be improved by using amine monomers protected with benzophenone forming benzophenone imines. Here, we present a study on substituted benzophenones in COF synthesis via formal transimination. 12 para-substituted N-aryl benzophenone imines, with a range of electron-rich to electron-poor substituents, were prepared and their hydrolysis kinetics were studied spectroscopically. All substituted benzophenone imines can be employed in COF synthesis and lead to COFs with high crystallinity and high porosity. The substituents act innocent to COF formation as the substituted benzophenones are cleaved off. Imines can be tailored to their synthetic demands and utilized in COF formation. This concept can make access to previously unattainable, synthetically complex COF monomers feasible.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04159J
Traditional water-soluble organic macrocyclic receptors generally lack photofunctionality, thus monitoring the drug delivery and the phototheranostic applications of these host–guest macrocyclic systems has been greatly restricted. To address this issue, incorporating π-conjugated dye chromophores as building blocks into macrocyclic molecules is a straightforward and promising strategy. This approach not only imparts intrinsic optical features to the macrocycles themselves but also enhances the host–guest binding ability due to the large planar structures of the dyes. In this feature article, we focus on recent advances in water-soluble macrocyclic compounds based on organic dye chromophores, such as naphthalimide (NDI), perylene diimides (PDI), azobenzene (azo), tetraphenylethylene (TPE) and anthracene, and provide an overview of their various applications including molecular recognition, drug release, biological imaging, photothermal therapy, etc. We hope that this article could be helpful and instructive for the design of water-soluble dye-based macrocycles and the further development of their biomedical applications, particularly in combination with drug therapy and phototheranostics.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03603K
Endohedral metallofullerenes (EMFs) offer a safe avenue to manipulate metals important to biomedical applications such as MRI contrast, X-ray contrast, radiolabeling, radiotherapy, chemotherapy, and the control of inflammation by scavenging reactive oxygen species (ROS). Moreover, functionalizing the double bonds on the surface of EMFs modifies their solubility, supramolecular behaviour, binding, targeting characteristics, and physical properties. While most existing water-soluble derivatives possess a statistical mixture of appended functional groups, progress has been made in creating molecularly-precise derivatives with a defined number of surface functional groups, leading to potentially more nuanced control of their behaviour and properties. Further elucidation of the structure–function relationships of these materials is expected to enhance their utility in biomedical applications and possibly broaden their use in diverse areas of science and technology.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04830F
An annulenic molecule containing a three-coordinate chloroborane moiety, which exhibits a borane-olefin proximity effect, undergoes a skeletal rearrangement upon chloride abstraction, to generate a three-dimensional macrocyclic molecule featuring a borocenium (η5-cyclopentadienyl–B+–R) structure.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04225A
High entropy oxides (HEOs) have gained significant attention in multiple research fields, particularly in reversible energy storage. HEOs with rock-salt and spinel structures have shown excellent reversible capacity and longer cycle spans compared to traditional conversion-type anodes. However, research on HEOs and their electrochemical performance remains at an early stage. In this highlight, we review recent progress on HEO materials in the field of lithium-ion batteries (LIBs). Firstly, we introduce the synthesis methods of HEOs and some factors that affect the morphology and electrochemical properties of the synthesized materials. We then elaborate on the structural evolution of HEOs with rock-salt and spinel structures in lithium energy storage and summarize the relationship between morphology, pseudocapacitance effect, oxygen vacancy, and electrochemical performance. In the end, we give the challenges of HEO anodes for LIBs and present our opinions on how to guide the further development of HEOs for advanced anodes.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04475K
Based on a halopalladation strategy, we successfully developed a haloesterification reaction of propargylic amides to synthesize a diverse range of 5-(halomethylene)oxazolidine-2,4-diones. This reaction demonstrates good yield and compatibility with various functional groups. Notably, the halogen atoms present in the resulting products can be readily substituted by other functional groups, highlighting the versatility and appeal of this method. Additionally, we have achieved the successful cyclizative dimerization of propargylic amides to produce bisoxazolidine-2,4-dione derivatives.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC90371K
The first page of this article is displayed as the abstract.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04517J
A heteropolytungstate cluster [{Ru2O(bpy)2}2{Bi2W32O110}]10− (bpy = C10H8N2) was incorporated into a 2 : 1 type layered porous framework by interweaving the Na+ bridged cluster chains through the hydrogen bonding ability of the bpy ligands. It features multiple pore channels rich in hydrogen-bond network, contributing high conductivities > 10−2 S cm−1 at 298–358 K and 85% RH.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC90370B
A graphical abstract is available for this content
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC90375C
A graphical abstract is available for this content
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04633H
A crystalline Ti2O1.3(PO4)1.6/TiO2 carbon-coated composite was synthesized by a glucose-modified hydrothermal method. It shows the highest reversible capacities, excellent rate properties and remarkable cycling performances compared to its counterpart prepared without glucose modification, particularly maintaining a capacity of 233.9 mA h g−1 after 200 cycles at 1000 mA g−1.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03430E
A novel diacetylpyridylcarbohydrazide–DAPyCOHz-based manganese(II) chelate with dipicolylamine/zinc(II) (DPA/Zn2+) arms (MnLDPA-Zn2) was developed for adenosine triphosphate (ATP) responsive magnetic resonance imaging (MRI) T1 contrast applications. Compound 2 shows enhanced relaxivity (r1 = 11.52 mM−1 s−1) upon selective ATP binding over other phosphates.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03594H
We present a facile one-pot method for the successful synthesis of heavy metal-free ZrS2 colloidal quantum dots (QDs) with a wide bandgap. To achieve this, we employed 1-dodecanethiol (DT) as a sulfur precursor, enabling the controlled release of H2S in situ during the reaction at temperatures exceeding 195 °C. This approach facilitated the synthesis of small-sized ZrS2 QDs with precise control.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03033D
Cu(I)-Hydrido complexes supported by dibenzo[b,f]azepinyl P-alkene hybrid ligands and stabilized by electrostatic interactions in a Cu–H⋯KCl⋯BR3 arrangement can be trapped with CO2 at low temperature to afford Cu(I)-formates. The complexes are isolable with and without a pendant BEt3 group and show strong Cu–O and weak B–O interactions.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04409B
Converting CO2 to liquid (C5+) hydrocarbons remains a significant hurdle. Our study shows that CoFe/HZSM-5 boosts C5+ selectivity to 73.4%, up from 59% for Fe/HZSM-5. This study highlights the pivotal roles of zeolite acidity and catalyst proximity in this improvement. These insights pave the way for more effective CO2 utilization.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.7 | 297 | Science Citation Index Expanded | Not |
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